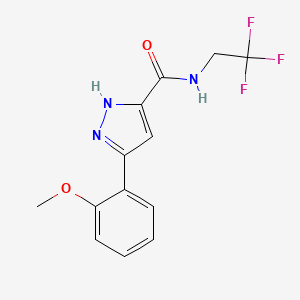

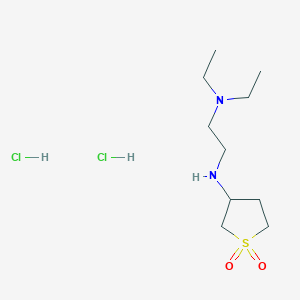

![molecular formula C18H13N3O2S B2529249 N-(5-甲基-2-苯基恶唑并[5,4-b]吡啶-6-基)噻吩-2-甲酰胺 CAS No. 2034317-21-8](/img/structure/B2529249.png)

N-(5-甲基-2-苯基恶唑并[5,4-b]吡啶-6-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as oxazolopyridine and thiophene derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an intermediate, which is then further reacted to obtain the desired product. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with another intermediate compound. The mechanism of the reaction and the structure of the products are typically confirmed by spectral data and elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of heterocyclic rings such as oxazolopyridine and thiophene. These rings are known to contribute to the stability and biological activity of the molecules. The exact structure of the compound would likely be confirmed using techniques such as NMR, IR, and mass spectrometry, as is common in the field .

Chemical Reactions Analysis

Compounds like the one are often synthesized through reactions that involve nucleophilic substitution. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines is achieved by reacting a chloromethyl intermediate with various amines and a cyclic amide, indicating the versatility of the core structure in undergoing chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their potential use in pharmaceutical applications. The presence of heteroatoms in the rings can also affect the electronic distribution and, consequently, the reactivity of the compound .

科学研究应用

杂环化合物合成

N-(5-甲基-2-苯基恶唑并[5,4-b]吡啶-6-基)噻吩-2-甲酰胺因其复杂的结构,在各种杂环化合物的合成中发挥着至关重要的作用。这些化合物具有重要的生物活性,包括抗肿瘤和抗菌特性。例如,新型含 N-芳基吡唑的烯胺酮被合成作为生产取代吡啶衍生物的关键中间体,对人乳腺癌和肝癌细胞系表现出与 5-氟尿嘧啶相当的细胞毒作用 (S. Riyadh, 2011)。

微波辅助合成

该化合物还可用作异噻唑并吡啶、吡啶噻嗪和吡啶噻氮平的微波辅助合成方法中的前体。与传统的化学合成相比,这些方法在产率和反应时间方面具有优势,产生具有宝贵生物活性的化合物 (Ayman M. S. Youssef 等,2012)。

新药开发

此外,N-(5-甲基-2-苯基恶唑并[5,4-b]吡啶-6-基)噻吩-2-甲酰胺的结构特征有助于开发具有潜在心血管益处的创新药物。以该分子为起点的合成化合物在临床前模型中显示出有希望的冠状动脉血管扩张和抗高血压活性,说明了其在发现心血管疾病新疗法中的效用 (Y. Sato 等,1980)。

抗结核药

此外,该化合物的衍生物已因其抑菌活性而被探索。结构类似物已被合成和评估,证明了开发有效抗结核药的潜力。这突出了 N-(5-甲基-2-苯基恶唑并[5,4-b]吡啶-6-基)噻吩-2-甲酰胺在抗击结核病方面做出的贡献 (Y. Titova 等,2019)。

抗氧化活性

对杂芳硫醇和硫酮的抗氧化特性的研究表明,衍生自 N-(5-甲基-2-苯基恶唑并[5,4-b]吡啶-6-基)噻吩-2-甲酰胺的化合物的潜力作为自由基清除剂。这些研究表明了一个有希望的途径,即基于该化合物的结构骨架开发新的抗氧化剂 (M. S. Chernov'yants 等,2016)。

属性

IUPAC Name |

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-13(20-16(22)15-8-5-9-24-15)10-14-18(19-11)23-17(21-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYJDWDFCHHPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)